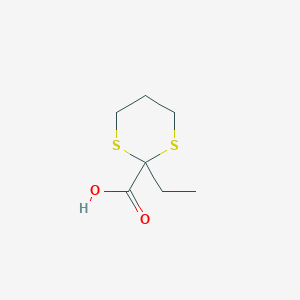

2-Ethyl-1,3-dithiane-2-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-1,3-dithiane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S2/c1-2-7(6(8)9)10-4-3-5-11-7/h2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMCJQCYVPCCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(SCCCS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283859 | |

| Record name | 2-Ethyl-1,3-dithiane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344325-97-9 | |

| Record name | 2-Ethyl-1,3-dithiane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=344325-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,3-dithiane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 2 Ethyl 1,3 Dithiane 2 Carboxylic Acid

De Novo Synthesis Approaches from Precursors

The creation of 2-ethyl-1,3-dithiane-2-carboxylic acid from basic precursors predominantly follows two strategic pathways: the functionalization of a pre-formed dithiane ring through deprotonation and subsequent carboxylation, or the construction of the dithiane ring onto a carbonyl compound already bearing the necessary carbon framework.

Deprotonation-Carboxylation Strategies for Dithiane Derivatives

A cornerstone in dithiane chemistry is the Corey-Seebach reaction, which utilizes the "umpolung" or reversal of polarity of a carbonyl carbon. wikipedia.orgorganic-chemistry.org This strategy is directly applicable to the synthesis of the target molecule. The synthesis commences with a suitable precursor, 2-ethyl-1,3-dithiane (B1605956), which is first generated by the acid-catalyzed reaction of propanal with 1,3-propanedithiol (B87085). organic-chemistry.orgorganic-chemistry.org The key step involves the deprotonation of the C2 carbon of the 2-ethyl-1,3-dithiane intermediate, followed by quenching the resulting anion with carbon dioxide. A review of dithiane applications in natural product synthesis notes a similar sequence where a lithiated dithiane undergoes carboxylation to yield the corresponding acid in 85% yield. uwindsor.ca

Formation of Precursor : Propanal reacts with 1,3-propanedithiol.

Deprotonation : The resulting 2-ethyl-1,3-dithiane is treated with a strong base, typically n-butyllithium (n-BuLi), to form 2-lithio-2-ethyl-1,3-dithiane.

Carboxylation : The lithiated intermediate is reacted with carbon dioxide (CO₂), an electrophile, to form a lithium carboxylate salt.

Protonation : An acidic workup protonates the salt to yield the final product, this compound.

The success of the deprotonation-carboxylation strategy hinges on the ability to generate a stable carbanion at the C2 position of the dithiane ring. The hydrogen atom at this position is significantly more acidic (pKa ≈ 30-31) than a typical alkane C-H bond. organic-chemistry.org This enhanced acidity is attributed to the stabilization of the conjugate base by the two adjacent sulfur atoms. The stability arises from the high polarizability of sulfur and the inductive electron-withdrawing effect of the electronegative sulfur atoms, which delocalize the negative charge of the carbanion. organic-chemistry.org Strong organometallic bases, most commonly n-butyllithium, are required to efficiently abstract this proton, forming a nucleophilic 2-lithio-1,3-dithiane species, which serves as a masked acyl anion. wikipedia.orgorganic-chemistry.org

The subsequent electrophilic quenching step involves the nucleophilic attack of the dithiane carbanion on the electrophilic carbon atom of carbon dioxide. This reaction forms a stable lithium carboxylate intermediate. The final step is a simple acid-base reaction during aqueous workup, where the carboxylate is protonated to afford the target carboxylic acid.

The yield and selectivity of the deprotonation-carboxylation sequence are highly dependent on carefully controlled reaction conditions. Key parameters include the choice of base, solvent, temperature, and the purity of the electrophile.

Base and Solvent : n-Butyllithium (n-BuLi) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) is the standard system for generating the lithiated dithiane. uwindsor.caresearchgate.net The use of additives such as tetramethylethylenediamine (TMEDA) can enhance the reactivity of the base and the rate of deprotonation. uwindsor.ca

Temperature : The formation and subsequent reaction of the lithiated dithiane are typically performed at low temperatures, ranging from -78 °C to -20 °C. researchgate.net These conditions are crucial for maintaining the stability of the organolithium intermediate, preventing side reactions such as decomposition or reaction with the solvent. researchgate.net

Electrophile and Reaction Atmosphere : The reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent the highly reactive carbanion from being quenched by atmospheric oxygen or moisture. researchgate.net Autoxidation of 2-lithio-1,3-dithianes upon exposure to air can lead to undesired condensation products, significantly lowering the yield of the desired carboxylic acid. tuni.fi The carbon dioxide used for the carboxylation step must be anhydrous.

The table below summarizes typical conditions for the alkylation and functionalization of 1,3-dithianes, which are directly applicable to the synthesis of the title compound.

| Parameter | Condition | Purpose/Comment | Reference |

| Precursor | 2-Alkyl-1,3-dithiane | Starting material for deprotonation. | uwindsor.ca |

| Base | n-Butyllithium (n-BuLi) | Strong base required to deprotonate the C2 position. | organic-chemistry.orgresearchgate.net |

| Solvent | Tetrahydrofuran (THF), anhydrous | Aprotic solvent that solubilizes the reagents and is relatively stable to the base at low temperatures. | researchgate.net |

| Temperature | -78 °C to -20 °C | Ensures stability of the lithiated intermediate and controls reaction rate. | researchgate.net |

| Electrophile | Carbon Dioxide (CO₂), dry | Reacts with the carbanion to form the carboxylate. Must be free of water. | uwindsor.ca |

| Workup | Aqueous Acid (e.g., HCl) | Protonates the lithium carboxylate salt to yield the final carboxylic acid. | wikipedia.org |

Strategic Assembly via Thioacetalization and Subsequent Functionalization

An alternative de novo approach involves constructing the 1,3-dithiane (B146892) ring onto a precursor that already contains the ethyl and carboxyl functionalities, or a precursor to the carboxyl group. This method relies on the formation of a thioacetal from a ketone. organic-chemistry.orgorganic-chemistry.org

A highly analogous and documented procedure is the synthesis of the parent 1,3-dithiane-2-carboxylic acid from glyoxylic acid and 1,3-propanedithiol. By extension, the target compound, This compound , can be synthesized directly from 2-oxobutanoic acid and 1,3-propanedithiol. The reaction is typically catalyzed by a Brønsted or Lewis acid, such as p-toluenesulfonic acid or boron trifluoride etherate, in a solvent like benzene (B151609) or toluene (B28343) with azeotropic removal of water to drive the reaction to completion. organic-chemistry.org

Alternatively, the synthesis can proceed via an ester of the keto-acid. For instance, reacting ethyl 2-oxobutanoate with 1,3-propanedithiol under acidic conditions would yield ethyl 2-ethyl-1,3-dithiane-2-carboxylate . Subsequent hydrolysis of the ester group under basic or acidic conditions would furnish the desired carboxylic acid. The choice of catalyst for the initial thioacetalization can significantly impact reaction efficiency, with various options including iodine, tungstophosphoric acid, and yttrium triflate being reported for similar transformations. organic-chemistry.org

Exploration of Sustainable Synthetic Methodologies, including Electrochemical Syntheses

A notable advancement in this area involves the synthesis of 2-alkylated-1,3-dithiane-2-carboxylic acids as precursors for further transformations. One prominent method is the alkylation of the dianion of 1,3-dithiane-2-carboxylic acid (DTCOOH). This approach is a crucial step in a broader electrochemical synthesis of functionalized orthoesters, highlighting a sustainable pathway. organic-chemistry.orgnih.gov The general strategy involves the deprotonation of DTCOOH using a strong base, such as n-butyllithium (n-BuLi), to form a dianion, which is then alkylated with an appropriate electrophile, such as an ethyl halide, to yield the desired 2-ethyl derivative. organic-chemistry.org

Electrosynthesis, in general, is gaining traction as a green and practical method for activating small organic molecules. organic-chemistry.orgcrdeepjournal.orgrsc.org The anodic oxidation of carboxylic acids, a reaction with historical roots in the Kolbe electrolysis, offers a powerful tool for generating radicals and initiating further chemical transformations under mild conditions. crdeepjournal.orgrsc.org In the context of dithiane chemistry, the electrochemical oxidation of dithiane carboxylic acid derivatives represents a rapid and mild route to access functionalized orthoesters, demonstrating the utility of these precursors in sustainable synthesis. organic-chemistry.orgnih.govorganic-chemistry.org

While specific details for the direct electrochemical synthesis of this compound are not extensively documented in dedicated studies, the principles of electrochemical carboxylation of the corresponding 2-ethyl-1,3-dithiane could be a viable, yet to be fully explored, sustainable route.

Beyond electrochemistry, other sustainable techniques are being explored for related transformations. Phase-transfer catalysis (PTC) presents an attractive alternative for alkylation reactions, as it can enhance reaction rates, improve yields, and often allows for the use of milder reaction conditions and less hazardous solvents. researchgate.net The application of PTC to the alkylation of 1,3-dicarbonyl compounds, which share some reactivity patterns with 1,3-dithiane-2-carboxylic acid, has been successfully demonstrated. rsc.org Although specific reports on the PTC-mediated ethylation of 1,3-dithiane-2-carboxylic acid are scarce, this remains a promising avenue for developing a more sustainable synthesis.

The following table summarizes a generalized synthetic approach for the preparation of 2-alkylated-1,3-dithiane-2-carboxylic acids, which serves as a precursor to the target compound, based on the dianion alkylation strategy.

| Step | Reagents and Conditions | Product | Notes |

| 1. Dianion Formation | 1,3-Dithiane-2-carboxylic acid (DTCOOH), 2 equivalents of n-Butyllithium (n-BuLi) in an appropriate solvent (e.g., THF). | Dianion of 1,3-dithiane-2-carboxylic acid | The use of a strong base is crucial for the formation of the dianion. |

| 2. Alkylation | Dianion from Step 1, Ethyl halide (e.g., ethyl iodide or ethyl bromide) | This compound | The electrophile introduces the ethyl group at the C2 position. |

Further research into direct electrochemical carboxylation, phase-transfer catalyzed alkylation, and potentially biocatalytic or mechanochemical methods will be instrumental in developing even more sustainable and efficient syntheses of this compound.

Reactivity Profiles and Mechanistic Investigations of 2 Ethyl 1,3 Dithiane 2 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety in Complex Transformations

The carboxylic acid group (-COOH) attached to the C2 position of the ethyl-dithiane ring can undergo a variety of classical transformations, including esterification, amidation, decarboxylation, and reduction. These reactions are fundamental for modifying the molecule's properties and integrating it into larger, more complex structures.

Esterification and Amidation for Building Block Derivatization

The conversion of the carboxylic acid to an ester or an amide is a primary strategy for creating new building blocks. These reactions proceed through standard mechanisms, leveraging the electrophilicity of the carboxyl carbon.

Esterification: The reaction of 2-Ethyl-1,3-dithiane-2-carboxylic acid with an alcohol in the presence of an acid catalyst results in the formation of the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction. jackwestin.commasterorganicchemistry.com The commercial availability of the ethyl ester derivative, Ethyl 1,3-dithiane-2-carboxylate, substantiates the viability of this transformation. sigmaaldrich.comnist.gov The reaction involves protonation of the carbonyl oxygen, followed by nucleophilic attack from the alcohol, a series of proton transfers, and finally elimination of water to yield the ester. masterorganicchemistry.com

Amidation: Similarly, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. Due to the basicity of amines, which can deprotonate the carboxylic acid to form an unreactive carboxylate, this transformation often requires the use of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or DIC), to activate the carboxylic acid. jackwestin.comresearchgate.net This method facilitates the formation of the amide bond under mild conditions. researchgate.net

These derivatizations are crucial for peptide synthesis, polymer chemistry, and the creation of small molecules with specific biological or material properties. researchgate.net

Table 1: General Conditions for Esterification and Amidation

| Transformation | Reagents | Typical Conditions | Product Class |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Heating, often with removal of water | 2-Ethyl-1,3-dithiane-2-carboxylate Ester |

| Amidation | Amine (R'R''NH), Coupling Agent (e.g., DIC) | Room temperature, in a suitable solvent (e.g., CH₃CN, water) | 2-Ethyl-1,3-dithiane-2-carboxamide |

Decarboxylative Processes and Their Synthetic Utility

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a synthetically powerful transformation for this compound. The 1,3-dithiane (B146892) ring acts as a masked carbonyl group, making the parent compound a structural analog of a β-keto acid. Such compounds are known to readily undergo decarboxylation upon heating. masterorganicchemistry.comorganicchemistrytutor.com

The process typically proceeds through a cyclic, six-membered transition state, leading to the formation of an enol intermediate which then tautomerizes to the final product. masterorganicchemistry.comyoutube.com In this case, heating this compound results in the loss of CO₂ and the formation of 2-ethyl-1,3-dithiane (B1605956). This reaction is synthetically useful as it provides a clean method to access the corresponding 2-substituted dithiane, which is a key precursor for umpolung chemistry. While simple aliphatic acids are resistant to decarboxylation, the presence of an electron-withdrawing group (or a masked equivalent like the dithiane) at the β-position significantly facilitates this reaction. masterorganicchemistry.comlibretexts.org Electrochemical methods have also been explored for the oxidative decarboxylation of related carboxylic acids, highlighting the generation of radical species that can undergo further transformations. nih.gov

Reduction Pathways Leading to Novel Dithiane Alcohols

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. jackwestin.com Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion.

The reaction of this compound with LiAlH₄, followed by an aqueous workup, yields the novel primary alcohol, (2-ethyl-1,3-dithian-2-yl)methanol. This reduction adds a new functional handle to the molecule—a hydroxyl group—which can be used for subsequent synthetic manipulations, such as ether or ester formation, or oxidation to an aldehyde. While specific studies on the reduction of this exact substrate are not prevalent, the reduction of carboxylic acids is a robust and well-documented transformation. jackwestin.comresearchgate.net

Chemical Transformations Involving the 1,3-Dithiane Ring System

The 1,3-dithiane ring is not merely a passenger in the molecule; its unique electronic properties allow it to serve as a powerful tool in carbon-carbon bond formation through the concept of "umpolung."

Strategic Utilization as an Acyl Anion Equivalent and Umpolung Reagent

The term "umpolung," or polarity inversion, describes the process of reversing the normal electrophilic character of a carbonyl carbon into a nucleophilic one. organic-chemistry.orgquimicaorganica.org The 1,3-dithiane group is a classic platform for achieving this transformation, as developed in the Corey-Seebach reaction. organic-chemistry.org

In its typical application, 1,3-dithiane is deprotonated at the C2 position using a strong base like n-butyllithium (n-BuLi) to form a stabilized carbanion, 2-lithio-1,3-dithiane. researchgate.netyoutube.com This carbanion serves as a masked acyl anion, a synthon that is not directly accessible. organic-chemistry.orglibretexts.org For the title compound, this reactivity is accessed after the decarboxylation step described in section 3.1.2, which yields 2-ethyl-1,3-dithiane. The C2 position of 2-ethyl-1,3-dithiane is no longer acidic. Instead, the umpolung strategy typically begins with unsubstituted 1,3-dithiane, which is first lithiated and then reacted with an electrophile (like an ethyl halide) to form 2-ethyl-1,3-dithiane. youtube.com

Carbon-Carbon Bond Formation: Alkylation, Addition, and Condensation Reactions

The nucleophilic 2-lithio-1,3-dithiane anion readily participates in a variety of carbon-carbon bond-forming reactions with a wide range of electrophiles. acs.orgslideshare.net

Alkylation: The dithiane anion reacts efficiently in SN2-type reactions with primary alkyl halides or arenesulfonates to yield 2-alkyl-1,3-dithianes. youtube.comorganic-chemistry.orgorganic-chemistry.org This is a fundamental method for building carbon chains.

Addition: The anion adds to carbonyl compounds such as aldehydes and ketones to form β-hydroxy dithianes after workup. uwindsor.cayoutube.com These products are masked α-hydroxy ketones, which are valuable building blocks in natural product synthesis.

Condensation: Reactions with other carboxylic acid derivatives, such as nitriles or thioesters, can also occur. The reaction of lithiated dithianes with nitriles has been shown to produce aminoketene dithioacetals, while reactions with thioesters can lead to condensation products. rsc.org In some cases, under specific conditions like air exposure, lithiated dithianes can undergo autooxidative condensation to form complex α-thioether ketones. acs.orgacs.orgnih.gov

Subsequent hydrolysis of the dithiane group in the products of these reactions, often using reagents like mercury(II) salts, unmasks the carbonyl functionality, revealing a ketone or aldehyde. youtube.comyoutube.com

Table 2: Representative C-C Bond Forming Reactions of 2-Lithio-1,3-dithiane

| Reaction Type | Electrophile | General Product Structure | Unmasked Product (after hydrolysis) |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | 2-Alkyl-1,3-dithiane | Aldehyde (R-CHO) |

| Addition | Aldehyde (R-CHO) | 2-(1-Hydroxyalkyl)-1,3-dithiane | α-Hydroxy Ketone |

| Addition | Ketone (R₂C=O) | 2-(1-Hydroxyalkyl)-1,3-dithiane | α-Hydroxy Ketone |

| Condensation | Nitrile (R-CN) | Aminoketene dithioacetal | α-Amino Acid derivative |

Stereo- and Regioselective Considerations in C-C Coupling

The 1,3-dithiane motif is renowned for its role as a masked acyl anion, a concept pioneered in organic synthesis. uwindsor.ca The acidity of the proton at the C2 position allows for deprotonation by a strong base, such as n-butyllithium, to form a stabilized carbanion. acs.org This nucleophilic center can then react with various electrophiles to form new carbon-carbon bonds. In the case of this compound, the C2 position is already quaternary, precluding the typical deprotonation and subsequent alkylation at this site.

However, C-C coupling reactions can be envisaged through alternative pathways, such as those involving the carboxylic acid functionality or transformations of the ethyl group. While direct C-C coupling at the C2 position via deprotonation is not feasible for this specific molecule, related dithiane derivatives lacking the C2-substituent readily undergo such reactions. For instance, the reaction of 2-lithio-1,3-dithiane with nitriles can afford primary aminoketene dithioacetals. rsc.org

The stereochemistry of reactions involving dithianes is often influenced by the chair conformation of the six-membered ring and the steric bulk of the substituents. In reactions where a new stereocenter is formed, the approach of the electrophile is generally directed to minimize steric hindrance, often leading to a high degree of diastereoselectivity.

Regioselectivity becomes a key consideration in related systems, such as in the deprotonation of allylic dithianes, where reaction can occur at either the α or γ position relative to the sulfur atoms. The choice of electrophile and reaction conditions can dictate the regiochemical outcome. For example, the anion of 2-(2-phenylthioethylidene)-1,3-dithiane reacts with alkyl halides at the α-position, but with certain ketones at the γ-position. uwindsor.ca

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have been employed to create C-C bonds with high stereoselectivity in related systems, for example, in the synthesis of ethyl-substituted conjugated dienoic esters. organic-chemistry.org Such strategies could potentially be adapted for derivatives of this compound.

Table 1: Regioselectivity in C-C Coupling of Dithiane Derivatives

| Dithiane Substrate | Electrophile | Major Product | Reference |

|---|---|---|---|

| 2-Lithio-1,3-dithiane | Nitriles | Primary aminoketene dithioacetal | rsc.org |

| 2-(1-propen-1-yl)-1,3-dithiane anion | Aldehydes | γ-alkylation product | uwindsor.ca |

| 2-(2-phenylthioethylidene)-1,3-dithiane anion | Alkyl halides | α-alkylation product | uwindsor.ca |

Mechanistic Studies of Dithioacetal Deprotection

The cleavage of the dithiane group, also known as deprotection, to regenerate the parent carbonyl compound is a crucial step in many synthetic sequences. A variety of methods have been developed for this transformation, often involving oxidative or Lewis acid-mediated pathways. organic-chemistry.orgresearchgate.net

Catalyst-mediated deprotection of dithianes often proceeds through the formation of a key intermediate, a dithioacetal radical cation, via a single electron transfer (SET) process. researchgate.net This can be achieved using various reagents, including metal salts, hypervalent iodine compounds, or photoredox catalysts. organic-chemistry.orgresearchgate.netresearchgate.net

For example, the photodeprotection of 1,3-dithianes in the presence of a sensitizer (B1316253) like thiapyrylium has been studied using laser flash photolysis. researchgate.net The mechanism involves an extremely fast electron transfer from the dithiane to the triplet sensitizer, forming the dithiane radical cation. This intermediate then undergoes C-S bond cleavage to form a distonic radical cation. researchgate.net The presence of an oxidant, such as molecular oxygen, is often required to drive the reaction to completion, suggesting the involvement of species like the superoxide (B77818) radical anion in the subsequent steps to form the carbonyl compound. researchgate.net

Alternative pathways involve the direct oxidation of the sulfur atoms or the use of Lewis acids to activate the C-S bonds towards hydrolysis. Reagents like mercury(II) salts have been used for the cleavage of dithianes, although their toxicity is a significant drawback. researchgate.netresearchgate.net

The efficiency and chemoselectivity of dithiane deprotection are influenced by several factors, including the nature of the substrate, the choice of reagent, and the reaction conditions. The steric and electronic properties of the substituents on the dithiane ring can affect the rate of cleavage.

The choice of deprotection agent is critical for chemoselectivity, especially in complex molecules with multiple sensitive functional groups. Milder methods, such as those employing visible light and a photocatalyst, have been developed to improve functional group tolerance. researchgate.netresearchgate.net For instance, the use of Eosin Y as a photoredox catalyst under aerobic conditions in aqueous acetonitrile (B52724) allows for the deprotection of a broad range of thioacetals and thioketals at room temperature. researchgate.net

The presence of other protecting groups on the molecule must also be considered. A protocol using 30% aqueous hydrogen peroxide with an iodine catalyst in a micellar system has been shown to be tolerant of various phenol (B47542) and amine protecting groups. researchgate.net The chemoselective deprotection of one type of thioacetal in the presence of another (e.g., a 1,3-dithiane in the presence of a 1,3-dithiolane) can sometimes be achieved by carefully selecting the reaction conditions. researchgate.net

Table 2: Comparison of Dithiane Deprotection Methods

| Reagent/Catalyst | Conditions | Key Features | Reference |

|---|---|---|---|

| Thiapyrylium sensitizer | Photolysis (λ = 350 nm), MeCN | Proceeds via dithiane radical cation | researchgate.net |

| Eosin Y | Visible light, air, aq. MeCN, rt | Metal-free, broad substrate scope | researchgate.net |

| Iodine/H₂O₂ | aq. SDS, rt | Tolerates many phenol and amine protecting groups | researchgate.net |

| Mercury(II) nitrate (B79036) trihydrate | Solid state, rt | Fast reaction times, high yields | researchgate.net |

Oxidative and Reductive Manipulations of the Sulfur Atoms within the Dithiane Ring

The sulfur atoms in the 1,3-dithiane ring are susceptible to both oxidation and reduction, providing further avenues for synthetic transformations. nih.gov

Oxidation of the dithiane sulfides can lead to the formation of sulfoxides and sulfones. nih.gov These transformations can be achieved using a variety of oxidizing agents. The resulting oxidized species can have different reactivity profiles compared to the parent dithiane. For example, photosensitized oxygenation of 2-aryl-1,3-dithianes can yield carbonyl compounds, sulfoxides, and sulfones through a combination of single electron transfer and singlet oxygen pathways. researchgate.net The oxidation of sulfides to sulfoxides and sulfones can also provide opportunities for further structural diversification in synthetic chemistry. nih.gov

Reductive manipulations of the dithiane ring are less common but can be achieved under specific conditions. For example, reductive desulfurization using reagents like Raney nickel can cleave the C-S bonds and replace them with C-H bonds, effectively removing the dithiane functionality and reducing the original carbonyl group to a methylene (B1212753) group.

Unconventional Reactivity and Rearrangement Phenomena

Under certain conditions, 1,3-dithianes can undergo unconventional reactions and rearrangements. For instance, a base-mediated cascade reaction between alkynyl-1,3-dithianes and α-diazoesters has been reported to produce eight-membered sulfur-containing pyrazoles. nih.gov This transformation involves a regio- and stereoselective [3+2] cycloaddition, followed by a 1,3-dithiane ring expansion and decarboxylative aromatization. nih.gov

Another example of unconventional reactivity is the deprotonation of 2-vinyl-1,3-dithianes, which leads to the formation of ketene (B1206846) dithioacetals upon reaction with electrophiles at the γ-position. uwindsor.ca Deprotonation of these ketene dithioacetals can generate allylic metallated species with multiple reactive sites, and the regiochemistry of subsequent reactions is highly dependent on the reaction partners. uwindsor.ca

While specific examples involving this compound in such rearrangements are not prominently documented, the inherent reactivity of the dithiane core suggests that it could be a substrate for analogous transformations under appropriate conditions.

Strategic Applications in Advanced Organic Synthesis and Total Synthesis

Role as a Key Synthetic Building Block in Complex Molecule Construction

2-Ethyl-1,3-dithiane-2-carboxylic acid serves as a stable, pre-functionalized four-carbon building block. Its structure is conceptually derived from the alkylation of a 1,3-dithiane-2-carboxylate anion with an ethylating agent. The core utility of this compound lies in its ability to introduce a specific, masked keto-acid moiety into a larger molecule, which can be unveiled in a later synthetic step. The 1,3-dithiane (B146892) group is a robust protecting group for a carbonyl function, stable to a wide range of non-oxidative and non-reductive conditions, including strongly basic and nucleophilic environments. researchgate.netorganic-chemistry.org

The primary function of the 1,3-dithiane portion of the molecule is to serve as a masked carbonyl group. researchgate.net Specifically, the 2-ethyl-2-carboxy-1,3-dithiane structure is a synthetic equivalent of an α-ketobutyryl group. The C2 carbon, bonded to two sulfur atoms, is at the same oxidation state as a ketone.

Hydrolysis of the dithiane moiety, typically achieved under oxidative or mercury(II)-promoted conditions, cleaves the C-S bonds and reveals the latent carbonyl group. researchgate.net In this case, such a deprotection would yield 2-oxobutanoic acid (α-ketobutyric acid). This strategy allows chemists to carry the reactive α-keto acid functionality through a synthetic sequence in a protected form, preventing unwanted side reactions.

Table 1: Deprotection of this compound

| Starting Material | Reagents | Product | Functionality Unmasked |

|---|---|---|---|

| This compound | e.g., HgCl2, CaCO3, aq. CH3CN or N-Bromosuccinimide | 2-Oxobutanoic acid | α-Keto acid |

While the most direct application is carbonyl group formation, the dithiane ring itself, in conjunction with the carboxylic acid, can be a precursor to other heterocyclic systems or advanced intermediates. For example, reductive desulfurization of the dithiane ring using reagents like Raney Nickel would convert the C-S bonds to C-H bonds, yielding 2-ethylbutanoic acid. More complex transformations could involve reactions that engage both the carboxyl group and the sulfur atoms, potentially leading to the formation of sulfur-containing lactones or other unique heterocyclic scaffolds under specific conditions. β-Keto 1,3-dithianes, a related class of compounds, are known to be convertible into a range of functionalized oxygen-containing heterocycles. organic-chemistry.org

Pivotal Intermediacy in Natural Product Total Synthesis

The 1,3-dithiane functional group has been instrumental in the total synthesis of numerous complex natural products. researchgate.net It serves as a linchpin in strategies requiring the coupling of complex fragments, where one fragment is introduced as a nucleophilic dithianyl anion. While no published total syntheses explicitly name this compound as a starting material, its structure represents a key substructure that is often required. Its value lies in its potential to be prepared and then incorporated into a synthetic route, delivering a C4 unit with precisely defined functionality.

To illustrate its strategic value, consider a hypothetical retrosynthetic analysis of a target molecule containing a 2-hydroxy-2-ethyl-butanoic acid substructure.

Target: A molecule containing a 2-hydroxy-2-ethyl-butanoic acid fragment.

Retrosynthetic Step 1 (Functional Group Interconversion): The tertiary alcohol and carboxylic acid can be traced back to an α-keto acid precursor via a disconnection corresponding to a Grignard-type addition to a ketone. This reveals a 2-oxobutanoic acid substructure.

Retrosynthetic Step 2 (Masked Functionality): The α-keto acid can be recognized as the deprotected form of a masked synthon. The most logical choice for this synthon is this compound. This disconnection simplifies the structure and removes the reactive keto group, replacing it with the stable dithiane ring.

This strategic thinking allows a complex and potentially sensitive α-hydroxy acid portion of a molecule to be constructed from a stable, manageable building block. The dithiane effectively serves as a control element, masking the reactivity of the carbonyl group until it is needed.

The use of pre-functionalized building blocks like this compound can significantly streamline synthetic routes. Instead of constructing the α-keto acid moiety stepwise on a complex substrate, it can be introduced in a single step via the dithiane.

Recent advances in catalysis have shown that dithiane carboxylate derivatives can participate in novel transformations. For example, researchers have developed organocatalytic stereoselective additions of 2-carboxythioester-1,3-dithianes to nitroalkenes, establishing a catalytic method for the conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org Although commercially available ethyl 1,3-dithiane-2-carboxylate was unreactive under the initial conditions, more activated thioester derivatives proved successful. rsc.org This highlights a pathway for developing new synthetic methods where a chiral catalyst could potentially control the stereochemistry of reactions involving the nucleophilic C2-dithiane carbon, even with substituents like an ethyl group present.

Contributions to Methodological Developments in Retrosynthesis

The concept of using 1,3-dithianes has had a profound impact on the field of retrosynthesis. The ability to deprotonate the C2 carbon of a dithiane using a strong base (like n-butyllithium) to form a nucleophilic carbanion is a classic example of umpolung. researchgate.net This reverses the typical electrophilic nature of a carbonyl carbon.

This compound is itself a product of this powerful methodology. Its synthesis would logically proceed from 1,3-dithiane-2-carboxylic acid (or its corresponding ester). nist.gov The acidic C2 proton of the ester can be removed by a base, and the resulting anion can be alkylated with an ethyl halide. Subsequent hydrolysis of the ester group would yield the target acid. Therefore, the compound embodies the principles of umpolung chemistry, serving as a stable, isolable product that carries the latent reactivity of a nucleophilic acyl anion equivalent through to subsequent synthetic operations.

Computational Chemistry and Theoretical Characterization of 2 Ethyl 1,3 Dithiane 2 Carboxylic Acid

Quantum Chemical Studies on Molecular Conformation and Dynamics

Quantum chemical calculations are instrumental in elucidating the three-dimensional structure and dynamic behavior of 2-Ethyl-1,3-dithiane-2-carboxylic acid. These studies provide a foundational understanding of the molecule's inherent structural preferences.

The 1,3-dithiane (B146892) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize torsional and angle strain. acs.orgyoutube.com For this compound, the chair form is the most stable arrangement of the six-membered ring. The substituents at the C2 position, an ethyl group and a carboxylic acid group, can occupy either axial or equatorial positions.

Computational studies on monosubstituted cyclohexanes and dithianes have shown that substituents generally prefer the equatorial position to avoid steric hindrance, particularly 1,3-diaxial interactions. youtube.comyoutube.com In the case of the geminally substituted C2 carbon of this compound, there will be a conformational equilibrium between two chair forms. One conformer will have the ethyl group in the axial position and the carboxylic acid group in the equatorial position, while the other will have the opposite arrangement. The relative stability of these two conformers is determined by the A-values (conformational free energies) of the substituents. Generally, the conformer with the bulkier group in the equatorial position is favored.

Table 1: Predicted Conformational Data for this compound

| Conformer | Substituent Positions | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

| Chair A | Ethyl (axial), COOH (equatorial) | Higher | S-C2-C-C ≈ ±60, S-C2-C-O ≈ ±120 |

| Chair B | Ethyl (equatorial), COOH (axial) | Lower (More Stable) | S-C2-C-C ≈ ±170, S-C2-C-O ≈ ±50 |

Note: This data is predictive and based on the principles of conformational analysis of substituted cyclohexanes and dithianes. The greater steric bulk of the ethyl group compared to the carboxylic acid group suggests it will have a stronger preference for the equatorial position.

The presence of both a carboxylic acid group and the sulfur atoms of the dithiane ring allows for the possibility of intramolecular hydrogen bonding. Computational studies on dicarboxylic acids have shown that intramolecular hydrogen bonds can significantly stabilize certain conformations. nih.govresearchgate.netstackexchange.com In this compound, a hydrogen bond could potentially form between the acidic proton of the carboxyl group and one of the sulfur atoms of the dithiane ring, or with the carbonyl oxygen of the carboxylic acid itself.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is key to understanding its reactivity. For this compound, Frontier Molecular Orbital (FMO) theory and analysis of the electron density distribution provide predictive insights.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. In this compound, the HOMO is expected to be localized on the sulfur atoms due to their lone pairs of electrons, making them the primary sites for electrophilic attack. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl group in the carboxylic acid, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack.

The electron density distribution, often visualized through electrostatic potential maps, would show a high electron density (red) around the oxygen atoms of the carboxyl group and the sulfur atoms, and a lower electron density (blue) on the acidic proton of the carboxyl group and the carbonyl carbon. openmedicinalchemistryjournal.com

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties

| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -6.5 to -7.5 | Sulfur lone pairs | Nucleophilic center |

| LUMO | +1.0 to +2.0 | C=O π* orbital | Electrophilic center |

| HOMO-LUMO Gap | 7.5 to 9.5 | N/A | High kinetic stability |

Note: These values are estimations based on typical DFT calculations for sulfur-containing heterocycles and carboxylic acids. mdpi.com

The primary acidic site in this compound is the proton of the carboxyl group. Its acidity (pKa) can be theoretically estimated using computational methods, often in conjunction with a polarized continuum model (PCM) to simulate a solvent environment. researchgate.netrdd.edu.iq The acidity is influenced by the substituents on the alpha-carbon. The two sulfur atoms of the dithiane ring are electron-withdrawing by induction, which is expected to stabilize the resulting carboxylate anion and thus increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid. rdd.edu.iq

The nucleophilicity of the molecule is associated with the HOMO, indicating that the sulfur atoms are potential nucleophilic centers. However, the most significant nucleophilic character arises upon deprotonation of the C2 carbon. The resulting carbanion, 2-lithio-2-ethyl-1,3-dithiane-2-carboxylate, would be a potent nucleophile. The electrophilicity is primarily associated with the LUMO, identifying the carbonyl carbon as the main electrophilic site.

In Silico Mechanistic Elucidation of Reactions Involving the Compound

Computational methods can be used to model the reaction pathways of this compound. A key reaction of 1,3-dithianes is the deprotonation at the C2 position to form a nucleophilic carbanion, a classic example of "umpolung" or polarity reversal. youtube.com

An in silico study of the reaction of the C2-deprotonated form of this compound with an electrophile, such as an alkyl halide, would likely proceed through an SN2 mechanism. The reaction would involve the nucleophilic attack of the C2 carbanion on the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-carbon bond. youtube.com

The transition state for this reaction would feature the partial formation of the new C-C bond and the partial breaking of the carbon-halogen bond. Computational modeling could determine the activation energy of this step, providing insights into the reaction kinetics. The presence of the carboxylate group at the C2 position would influence the stability and reactivity of the carbanion intermediate.

Transition State Characterization and Activation Energy Calculations

The characterization of transition states is a cornerstone of computational chemistry, providing a picture of the highest energy point along a reaction coordinate. This information is crucial for understanding reaction mechanisms and calculating activation energies. For this compound, this would involve identifying the transition structures for various processes, such as ring inversion or reactions involving the carboxylic acid group.

Theoretical Framework

Computational methods like ab initio molecular orbital theory and density functional theory (DFT) are employed to locate and characterize transition states. figshare.com A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom. huntresearchgroup.org.uk The identification of a transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction path is observed.

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. This value is a critical parameter in determining the rate of a chemical reaction, as described by the Arrhenius equation.

Illustrative Example: Conformational Inversion of 1,3-Dithiane

Computational studies on the parent 1,3-dithiane molecule provide a clear example of transition state analysis. The conformational inversion of the six-membered ring from a chair to a twist-boat and then to the inverted chair conformation proceeds through several transition states. For instance, the energy difference between the chair conformer and the 1,4-boat transition state has been calculated using the HF/6-31G(d) level of theory. figshare.com Similarly, the transition state between the chair and the 2,5-twist conformer has also been characterized. figshare.com

These calculations reveal the energy barriers for different conformational changes. For this compound, similar calculations would be necessary to understand how the ethyl and carboxylic acid substituents at the C2 position influence the energy barriers for ring inversion and the relative stabilities of different conformers.

Interactive Data Table: Illustrative Activation Energies for 1,3-Dithiane Conformational Changes

The following table presents calculated energy differences for the conformational changes of 1,3-dithiane, which serve as an illustrative example of the data that would be sought for this compound.

| Conformer/Transition State | Level of Theory | Calculated Energy Difference (kcal/mol) | Reference |

| Chair → 1,4-Boat (TS) | HF/6-31G(d) | 5.53 | figshare.com |

| Chair → 2,5-Boat (TS) | B3LYP/6-311+G(d,p) | 5.42 | figshare.com |

| 1,4-Twist → 2,5-Boat (TS) | B3LYP/6-311+G(d,p) | 0.80 | figshare.com |

| Chair → [TS-1]‡ (to 2,5-Twist) | B3LYP/6-311+G(d,p) | 10.44 | figshare.com |

| Chair → [TS-2]‡ (to 1,4-Twist) | B3LYP/6-311+G(d,p) | 9.89 | figshare.com |

Reaction Coordinate Analysis and Potential Energy Surface Mapping

A deeper understanding of a chemical process is achieved by mapping the entire reaction pathway, not just the stationary points (reactants, products, and transition states). This is accomplished through reaction coordinate analysis and the construction of a potential energy surface (PES).

Methodology

The reaction coordinate is the path of minimum energy that connects reactants to products through a transition state. A common method for tracing this path is the Intrinsic Reaction Coordinate (IRC) calculation. figshare.com An IRC calculation starts from the transition state geometry and follows the gradient downhill on the potential energy surface to the corresponding minima (reactants and products). This confirms that the identified transition state indeed connects the desired chemical species.

The potential energy surface is a multidimensional surface that represents the energy of a molecule as a function of its geometry. huntresearchgroup.org.uk For a complex molecule like this compound, the full PES is too complex to visualize. Therefore, simplified 1D or 2D slices of the PES are often created by varying one or two specific geometric parameters (e.g., a bond length or a dihedral angle) while optimizing the rest of the molecular geometry.

Application to this compound

For this compound, mapping the potential energy surface would be invaluable for understanding its conformational preferences. The presence of the ethyl and carboxylic acid groups would create a more complex PES compared to the unsubstituted 1,3-dithiane. For example, the rotation around the C2-C(ethyl) and C2-C(acid) bonds would introduce additional local minima and transition states.

An IRC analysis for a reaction, such as the decarboxylation of this compound, would trace the geometric and energetic changes as the carbon-carbon bond breaks and carbon dioxide is released. This would provide a detailed mechanistic picture of the reaction.

Interactive Data Table: Illustrative IRC Calculation Results for a Hypothetical Reaction

This table illustrates the type of data obtained from an IRC calculation for a generic reaction A → B, showing the change in energy and a key geometric parameter along the reaction coordinate.

| Reaction Coordinate (amu1/2·bohr) | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., Bond Length in Å) |

| -2.0 (Reactant A) | 0.0 | 1.54 |

| -1.0 | 5.2 | 1.78 |

| 0.0 (Transition State) | 15.8 | 2.10 |

| 1.0 | 8.9 | 2.55 |

| 2.0 (Product B) | 2.3 | 2.90 |

Advanced Analytical Methodologies in the Research of 2 Ethyl 1,3 Dithiane 2 Carboxylic Acid and Its Derivatives

Elucidation of Reaction Mechanisms via Advanced NMR Spectroscopy (e.g., Dynamic NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. Beyond simple one-dimensional spectra, advanced NMR techniques offer a powerful lens through which to view the dynamic nature and spatial arrangement of molecules like 2-Ethyl-1,3-dithiane-2-carboxylic acid.

Dynamic NMR (DNMR) spectroscopy is particularly well-suited for studying the conformational dynamics of the 1,3-dithiane (B146892) ring. The dithiane ring is not planar and can exist in different chair and twist-boat conformations. These conformers are often in rapid equilibrium at room temperature, leading to averaged signals in a standard NMR spectrum. By varying the temperature of the NMR experiment, it is possible to slow down these conformational interconversions. At low temperatures, the exchange can be "frozen" on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons of the individual conformers. The temperature at which these signals coalesce can be used to determine the energy barrier for the ring flip, providing valuable thermodynamic data about the stability of different conformations. For this compound, DNMR studies could quantify the energetic preference for the ethyl and carboxylic acid groups to occupy equatorial positions to minimize steric strain.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a two-dimensional NMR technique that is invaluable for determining the spatial proximity of protons within a molecule. huji.ac.ilgla.ac.ukcolumbia.edu It detects through-space interactions, where protons that are close to each other (typically within 5 Å) will show cross-peaks in the NOESY spectrum, even if they are not directly connected through chemical bonds. huji.ac.il The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for quantitative distance measurements. huji.ac.il

For a derivative of this compound, a NOESY experiment could definitively establish the relative stereochemistry at the C2 position. For instance, a NOESY spectrum would show correlations between the protons of the ethyl group and specific protons on the dithiane ring. The pattern of these correlations would be distinct for different stereoisomers, providing unambiguous evidence for the compound's three-dimensional structure in solution. Exchange Spectroscopy (EXSY), which uses the same pulse sequence as NOESY, can be employed to study chemical exchange processes, such as the slow rotation around certain bonds or intermolecular interactions. blogspot.com

A hypothetical NOESY correlation table for a chiral derivative of this compound is presented below, illustrating how spatial relationships can be deduced.

| Observed Proton | Correlated Proton(s) in NOESY | Inferred Spatial Proximity |

|---|---|---|

| Ethyl-CH2 | Dithiane Ring H (axial) at C4/C6 | Ethyl group is oriented towards the axial protons of the ring. |

| Ethyl-CH3 | Dithiane Ring H (equatorial) at C4/C6 | Methyl end of the ethyl group is close to the equatorial plane of the ring. |

| Carboxyl-OH | Dithiane Ring H at C2 | Indicates a specific orientation of the carboxylic acid group relative to the ring. |

Mass Spectrometry for Reaction Progress Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for monitoring the progress of chemical reactions and identifying transient intermediates that may not be observable by other spectroscopic methods. nih.govutk.edu

In the synthesis of this compound, which typically involves the reaction of an alpha-keto acid with 1,3-propanedithiol (B87085), electrospray ionization mass spectrometry (ESI-MS) can be used to monitor the reaction in real-time. By periodically sampling the reaction mixture, one can observe the depletion of the starting materials and the appearance of the product ion corresponding to the mass of this compound.

Furthermore, ESI-MS is exceptionally useful for detecting and characterizing charged reaction intermediates. nih.gov In many catalytic reactions, short-lived cationic or anionic species are formed, and their detection can provide crucial evidence for a proposed reaction mechanism. nih.gov Tandem mass spectrometry (MS/MS) can be employed to fragment the ions of interest, and the resulting fragmentation pattern provides structural information about the intermediate.

The table below shows the expected m/z values for key species in a hypothetical synthesis of this compound, which would be monitored by mass spectrometry.

| Compound | Formula | Molecular Weight (g/mol) | Expected m/z in ESI-MS ([M+H]+) |

|---|---|---|---|

| 2-Oxobutanoic acid (starting material) | C4H6O3 | 102.09 | 103.09 |

| 1,3-Propanedithiol (starting material) | C3H8S2 | 108.23 | 109.23 |

| This compound (product) | C7H12O2S2 | 192.30 | 193.30 |

| Reaction Intermediate (e.g., Hemithioacetal) | C7H14O2S2 | 210.32 | 211.32 |

X-ray Crystallography for Absolute Stereochemical Determination in Chiral Derivatives

While NMR can provide information about the relative stereochemistry of a molecule in solution, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral compound in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the precise three-dimensional arrangement of every atom.

For a chiral derivative of this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous assignment of the (R) or (S) configuration at the stereocenter (C2). This is particularly crucial when the compound is intended for applications where specific stereoisomers have different biological activities or chemical properties. The crystallographic data provides highly accurate bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the crystalline state.

The table below summarizes the kind of crystallographic data that would be obtained from an X-ray analysis of a chiral derivative of this compound.

| Crystallographic Parameter | Information Provided |

|---|---|

| Crystal System and Space Group | Details about the symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates (x, y, z) | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | Accurate measurements of the molecule's geometry. |

| Flack Parameter | A value used to determine the absolute configuration of a chiral molecule. |

Future Research Trajectories and Emerging Opportunities for 2 Ethyl 1,3 Dithiane 2 Carboxylic Acid

Development of Novel Asymmetric Synthetic Applications

The strategic placement of a carboxylic acid and an ethyl group at the C2 position of the 1,3-dithiane (B146892) ring provides a unique stereochemical environment, opening avenues for novel asymmetric applications. Research in this area focuses on leveraging the inherent structure of the dithiane core to induce chirality and synthesize enantiomerically enriched molecules.

A significant area of development involves the asymmetric oxidation of 2-substituted 1,3-dithiane-2-carboxylates. Studies have shown that ester derivatives of 1,3-dithiane-2-carboxylic acid can be oxidized with high enantioselectivity using protocols like the Kagan and Modena methods. nih.gov While 1,3-dithiane itself yields products with low enantiomeric excess (ee), the presence of a carboxylate ester at the C2 position dramatically improves stereocontrol, affording monoxides with 80-95% ee and trans-bis-sulfoxides with greater than 97% ee. nih.gov These chiral bis-sulfoxides can be hydrolyzed and decarboxylated to furnish chiral building blocks like trans-1,3-dithiane 1,3-dioxide, a valuable C2 symmetric acyl anion equivalent. nih.govnih.gov

Table 1: Asymmetric Oxidation of 1,3-Dithiane-2-carboxylate Esters

| Ester Group | Product | Enantiomeric Excess (ee) | Reference |

| Methyl | Monoxide | 80-95% | nih.gov |

| Ethyl | Monoxide | 80-95% | nih.gov |

| tert-Butyl | Monoxide | 80-95% | nih.gov |

| Phenyl | Monoxide | 80-95% | nih.gov |

| Methyl | trans-Bis-sulfoxide | >97% | nih.gov |

| Ethyl | trans-Bis-sulfoxide | >97% | nih.gov |

| tert-Butyl | trans-Bis-sulfoxide | >97% | nih.gov |

| Phenyl | trans-Bis-sulfoxide | >97% | nih.gov |

Another promising trajectory is the use of 2-carboxythioester-1,3-dithiane derivatives in organocatalytic stereoselective reactions. Researchers have developed an efficient method for the conjugate addition of these dithianes to nitroalkenes, catalyzed by chiral squaramide-based organocatalysts. rsc.org This reaction provides a formal catalytic stereoselective route to access a glyoxylate (B1226380) anion synthon, producing valuable γ-nitro-β-aryl-α-keto esters with enantiomeric excesses up to 92%. rsc.orgscispace.com The products are versatile intermediates for synthesizing biologically active molecules. rsc.org The ethyl group in the target compound, 2-Ethyl-1,3-dithiane-2-carboxylic acid, could further influence the diastereoselectivity of such transformations, providing an additional handle for stereochemical control.

Table 2: Organocatalytic Stereoselective Addition of 2-Carboxythioester-1,3-dithiane to Nitroalkenes

| Nitroalkene Substituent (Aryl) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

| Phenyl | 85 | 88 | rsc.org |

| 4-Nitrophenyl | 90 | 92 | rsc.org |

| 4-Chlorophenyl | 88 | 85 | rsc.org |

| 4-Methoxyphenyl | 82 | 86 | rsc.org |

| 2-Chlorophenyl | 89 | 70 | rsc.org |

Exploration of New Reactivity Modes and Catalytic Transformations Mediated by Dithiane Derivatives

Beyond established anion chemistry, the dithiane scaffold is being explored for new modes of reactivity, particularly in transition metal-catalyzed transformations where it can act as a directing group. This expands the synthetic utility of dithiane derivatives from simple nucleophiles to complex scaffolds for targeted functionalization.

A notable advancement is the use of the dithiane group to direct C(sp³)–H bond activation. Research has demonstrated an oxidant-free, Rh(III)-catalyzed direct amidation of alkyl dithianes using dioxazolone reagents. nih.gov The dithiane moiety acts as a bidentate directing group, enabling the chelation-assisted functionalization of a previously unactivated C(sp³)–H bond to install an amino group. This method provides access to protected 1,3-aminoaldehyde derivatives, which are valuable synthetic building blocks. nih.gov The scalability of this reaction and the ability to perform downstream functionalizations, such as deprotection and alkylation, highlight its synthetic applicability. nih.gov

Furthermore, emerging research in photoredox catalysis is uncovering unique reactivity patterns for dithianes. Under visible-light irradiation, dithianes can undergo transformations that differ significantly from their ground-state reactivity. For instance, a base-dependent oxidative rearrangement of dithianes has been developed to access disulfide-linked-dithioesters through a controlled C-S bond cleavage pathway. researchgate.net This type of transformation, which can be tuned by the choice of base, represents a departure from the traditional role of dithianes and opens new avenues for synthesizing complex sulfur-containing molecules. researchgate.net

Integration into Supramolecular Chemistry or Advanced Materials Science Research (from a synthetic/structural academic perspective)

While the application of this compound in materials science is an emerging field, its structural features suggest significant potential. The combination of a rigid six-membered dithiane ring, Lewis basic sulfur atoms, and a carboxylic acid functional group makes it an attractive building block for supramolecular assemblies and advanced materials.

The sulfur atoms of the dithiane ring possess lone pairs of electrons that can coordinate to transition metals. This coordinating ability is already exploited in catalysis, such as the Rh(III)-catalyzed C-H amidation where the dithiane acts as a directing group. nih.gov This same property could be harnessed to construct metal-organic frameworks (MOFs) or coordination polymers. The defined geometry of the dithiane ring combined with the directional hydrogen-bonding and coordination capabilities of the carboxylic acid group could lead to the formation of highly ordered, multidimensional networks with potential applications in catalysis, gas storage, or sensing. The ethyl group provides a source of steric bulk and van der Waals interactions that could be used to fine-tune the packing and porosity of such materials.

Bio-Inspired Chemical Transformations and Mimetic Synthesis (strictly focusing on chemical methodology)

The foundational "umpolung" reactivity of 1,3-dithianes is a prime example of bio-inspired chemical synthesis. This strategy chemically mimics the biochemical function of thiamine (B1217682) pyrophosphate (TPP), a coenzyme derived from Vitamin B1. acs.org In biological systems, TPP facilitates the reversal of polarity of carbonyl carbons, enabling aldehydes to act as nucleophilic acyl anion equivalents in crucial metabolic pathways like the citric acid cycle. acs.org

The deprotonation of the C2-hydrogen of a 1,3-dithiane using a strong base like n-butyllithium generates a stabilized carbanion that serves as a potent nucleophile. youtube.comresearchgate.net This 2-lithio-1,3-dithiane is a synthetic equivalent of the acyl anion, mirroring the function of the TPP-derived intermediate in enzymatic reactions. The use of this compound fits squarely within this biomimetic paradigm. The carboxylic acid and ethyl groups at the C2 position modify the reactivity of the dithiane anion, allowing for the synthesis of complex ketones, α-hydroxy ketones, and other functionalized carbonyl compounds after alkylation and subsequent hydrolysis of the dithiane ring. youtube.comscribd.com This approach of using a synthetic scaffold to replicate the electronic manipulations performed by enzymes represents a powerful, methodology-focused application of biomimetic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.